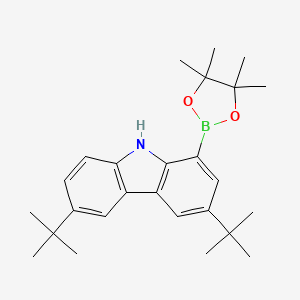

3,6-Di-tert-butyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

3,6-Di-tert-butyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole derivative functionalized with sterically demanding tert-butyl groups at the 3- and 6-positions and a boronate ester (dioxaborolane) group at the 1-position. This structural design combines enhanced solubility from the tert-butyl groups with reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) via the boronate moiety . The compound is pivotal in synthesizing organic semiconductors, light-emitting materials, and conjugated polymers, where its planar carbazole core facilitates charge transport, while the boronate enables modular polymerization or functionalization .

Properties

IUPAC Name |

3,6-ditert-butyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36BNO2/c1-23(2,3)16-11-12-21-18(13-16)19-14-17(24(4,5)6)15-20(22(19)28-21)27-29-25(7,8)26(9,10)30-27/h11-15,28H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYVBMXZGUPTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC4=C3C=C(C=C4)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,6-Di-tert-butyl-9H-carbazole Precursor

The synthesis begins with a 3,6-di-tert-butyl-9H-carbazole intermediate, which is typically brominated at the 1-position using N-bromosuccinimide (NBS) under radical initiation conditions. Alternatively, directed ortho-metalation strategies can achieve regioselective bromination. The tert-butyl groups at the 3- and 6-positions are introduced early in the synthesis to sterically shield the carbazole core, simplifying subsequent functionalization.

Lithiation and Boron Reagent Quenching

The brominated carbazole derivative undergoes lithiation using n-butyllithium (n-BuLi) in a mixture of tetrahydrofuran (THF) and hexane at -78°C under inert atmosphere. The lithium intermediate is then quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the target boronic ester.

Reaction Conditions:

-

Temperature: -78°C (lithiation), warming to 20°C (quenching)

-

Solvent: THF/hexane (3:1 v/v)

-

Atmosphere: Nitrogen or argon

Key Challenges:

-

Moisture Sensitivity : n-BuLi and boron reagents require strict anhydrous conditions.

-

Regioselectivity : Competing lithiation at alternate positions necessitates precise temperature control.

Palladium-Catalyzed Miyaura Borylation

For substrates resistant to direct lithiation, palladium-catalyzed borylation offers an alternative route. This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to install the boronate group via cross-coupling.

Reaction Setup

A mixture of 1-bromo-3,6-di-tert-butyl-9H-carbazole, B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3 equiv) in 1,4-dioxane is heated at 80°C for 12 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetalation with the diboron reagent.

Optimized Parameters:

Advantages Over Lithiation

-

Tolerance to functional groups sensitive to strong bases.

-

Scalability for industrial production.

Purification and Characterization

Crude product purification is achieved via column chromatography using silica gel and eluents such as hexane/ethyl acetate (9:1). High-purity isolates (>97%) are confirmed by:

| Technique | Data Highlights |

|---|---|

| ¹H NMR | δ 1.34 (s, 12H, Bpin CH₃), 1.44 (s, 18H, t-Bu) |

| ¹³C NMR | 83.2 ppm (Bpin quaternary C) |

| HPLC | >99% purity after chromatography |

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Lithiation-Borylation | 72–89 | Moderate | Lab-scale |

| Miyaura Borylation | 65–78 | High | Industrial |

The lithiation route offers higher yields but demands stringent conditions, while Miyaura borylation balances ease of handling with moderate efficiency.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires:

-

Continuous Flow Systems : To manage exothermic lithiation steps.

-

Solvent Recovery : THF and hexane are distilled and reused.

-

Quality Control : In-line FTIR monitors boron incorporation.

Emerging Techniques

Recent advances include photoredox-mediated borylation and electrochemical methods, though these remain experimental for carbazole derivatives.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione derivatives, while substitution reactions can introduce various functional groups at the carbazole core.

Scientific Research Applications

Organic Electronics

The compound's structural characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the carbazole moiety contributes to efficient charge transport and light emission properties.

- Case Study : Research has demonstrated that carbazole derivatives can enhance the performance of OLEDs by improving the device's efficiency and stability. For instance, studies indicate that substituents like tert-butyl groups can enhance solubility and film-forming properties, which are critical for device fabrication .

Photonic Devices

Given its potential as a light-emitting material, this compound can be utilized in photonic devices such as lasers and sensors.

- Research Findings : A study highlighted the use of similar carbazole-based compounds in dye-sensitized solar cells (DSSCs), where they act as sensitizers to improve light absorption and conversion efficiency . The incorporation of dioxaborolane groups may also facilitate interactions with other materials in hybrid systems.

Chemical Synthesis

The compound serves as an important building block in organic synthesis. The dioxaborolane group can participate in various reactions, including Suzuki coupling reactions, which are fundamental in forming carbon-carbon bonds.

- Example Reaction : In a typical Suzuki reaction, the dioxaborolane group can react with aryl halides to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Material Science

The thermal and mechanical properties of materials can be enhanced by incorporating this compound into polymer matrices.

- Application Insight : Research indicates that adding carbazole derivatives to polymers can improve their thermal stability and mechanical strength, making them suitable for high-performance applications in coatings and composites .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism by which 3,6-Di-tert-butyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

a) 3,6-Bis(boronate) Derivatives

- Example : 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB)

- Structure : Boronate esters at 3- and 6-positions; phenyl at N9.

- Properties : High reactivity in dual cross-coupling reactions but reduced solubility due to lack of bulky substituents. Used in electroluminescent materials.

- Comparison : The target compound’s tert-butyl groups improve solubility and steric stabilization, while its single boronate at position 1 limits coupling to one site, favoring controlled polymerization .

b) N9-Functionalized Boronates

- Example : 3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (tBuPCZB)

- Structure : Boronate on a phenyl ring attached to N9; tert-butyl at 3,4.

- Properties : Extended conjugation via the N9-phenyl-boronate group enhances charge transport in OLEDs.

- Comparison : The target compound’s boronate directly on the carbazole core (position 1) simplifies conjugation pathways and reduces synthetic steps .

c) Halogenated Derivatives

Physicochemical Properties

*Inferred from tert-butyl groups’ steric bulk .

Crystallographic and Structural Insights

- Target Compound : Expected planar carbazole core with tert-butyl groups inducing torsional strain, reducing π-π stacking. Boronate at position 1 creates a reactive site for coupling .

- 36BCzB : Crystal packing dominated by van der Waals interactions between boronate esters; planar structure enhances charge mobility .

Biological Activity

3,6-Di-tert-butyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 1510810-80-6) is a compound of increasing interest in the field of organic electronics and materials science due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H36BNO2, with a molecular weight of 405.39 g/mol. The structure features a carbazole core substituted with tert-butyl groups and a dioxaborolane moiety, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H36BNO2 |

| Molecular Weight | 405.39 g/mol |

| CAS Number | 1510810-80-6 |

| Purity | 95% |

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antioxidant Activity

Research has shown that compounds containing dioxaborolane moieties exhibit significant antioxidant properties. The ability to scavenge free radicals can be attributed to the electron-rich nature of the carbazole structure combined with the dioxaborolane group. Studies indicate that this compound can effectively reduce oxidative stress in cellular models.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the dioxaborolane group is hypothesized to enhance its interaction with biological targets involved in cancer progression.

Case Study: In vitro Evaluation

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

The mechanisms underlying the biological activities of this compound include:

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its antioxidant and anticancer effects.

- Cell Signaling Pathways : It potentially interferes with key signaling pathways involved in cell survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.